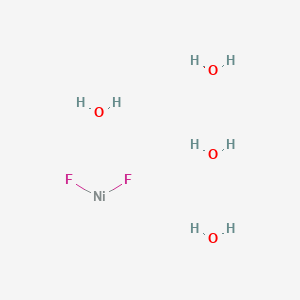

Nickel(II) fluoride tetrahydrate

描述

Contextualization within Transition Metal Fluoride (B91410) Chemistry

Transition metal fluorides are a class of compounds known for their high ionic character, stability, and often unique magnetic and electronic properties. Within this family, nickel(II) fluoride, in both its anhydrous (NiF₂) and hydrated forms, holds a significant position. Unlike many other transition metal fluorides, NiF₂ is stable in air. chemimpex.com The anhydrous form crystallizes in the rutile structure, featuring octahedral nickel centers, a common motif among metal difluorides. wikipedia.orgresearchgate.netmaterialsproject.org This structural arrangement contributes to its notable thermal stability. americanelements.com

The chemistry of nickel(II) fluoride is distinct from some of its group 10 counterparts. For instance, the fluorination of nickel(II) chloride yields NiF₂ while the same reaction with cobalt(II) chloride results in oxidation of the cobalt center, highlighting the relative stability of the +2 oxidation state for nickel in a fluoride environment. wikipedia.org The interaction of NiF₂ with other fluorides, such as potassium fluoride (KF), can lead to the formation of ternary nickelates like K₂[NiF₄], materials that are structurally related to some superconducting oxides. wikipedia.org The study of such reactions provides valuable insights into the broader field of solid-state fluoride chemistry.

Significance of Hydrated Nickel(II) Compounds in Materials Science and Catalysis

The presence of water of hydration in nickel(II) compounds plays a critical role in their chemical and physical properties, influencing their solubility, crystal structure, and reactivity. Nickel(II) fluoride tetrahydrate is soluble in water, although its solubility decreases as temperature increases. guidechem.com This solubility is a key factor in its application in areas such as electroplating, where it serves as a source of nickel ions for creating protective and conductive coatings on metal surfaces. guidechem.com

The water molecules in the hydrated structure can be removed through heating to form the anhydrous compound, a process that is often a prerequisite for its use in high-temperature applications or as a precursor for other materials. heegermaterials.com For example, anhydrous NiF₂ can be prepared by heating NiF₂·4H₂O at 300°C. americanelements.com The controlled dehydration of hydrated nickel compounds is a common strategy in materials synthesis to achieve desired phases and morphologies.

Overview of Key Research Domains for NiF₂·4H₂O

Research into this compound is active across several key domains, primarily driven by its utility as a precursor and its intrinsic properties. The major areas of investigation include:

Materials Synthesis: NiF₂·4H₂O is a key starting material for the synthesis of anhydrous NiF₂ nanoparticles and other advanced materials. researchgate.net These materials are being explored for applications in batteries and electronics.

Catalysis: The compound and its derivatives are investigated as catalysts in organic synthesis, including as fluorinating agents and for promoting various chemical transformations. guidechem.comheegermaterials.comfairskyindustrial.com

Electrochemistry: A significant area of research focuses on the use of nickel fluorides, often derived from the tetrahydrate, as cathode materials in high-energy-density batteries, such as fluoride-ion and lithium-ion batteries. fairskyindustrial.com

Surface Treatment: Its application in the surface treatment of aluminum alloys and in the formulation of inks and fluorescent lamps continues to be an area of industrial relevance. heegermaterials.com

The following tables summarize some of the key properties and synthesis parameters of this compound.

| Property | Value |

| Chemical Formula | NiF₂·4H₂O |

| Molecular Weight | 168.75 g/mol heegermaterials.comprochemonline.com |

| Appearance | Green crystalline powder heegermaterials.comprochemonline.com |

| CAS Number | 13940-83-5 guidechem.comprochemonline.com |

| Solubility | Slightly soluble in water heegermaterials.com |

| Synthesis Parameter | Description |

| Precursors | Nickel(II) carbonate and hydrofluoric acid americanelements.com |

| Reaction Conditions | Addition of nickel carbonate to 30-50% aqueous HF solution. americanelements.com |

| Drying Temperature | 75-100°C to expel water. americanelements.com |

属性

分子式 |

F2H8NiO4 |

|---|---|

分子量 |

168.75 g/mol |

IUPAC 名称 |

difluoronickel;tetrahydrate |

InChI |

InChI=1S/2FH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChI 键 |

HHPKUIWWHLVHQQ-UHFFFAOYSA-L |

规范 SMILES |

O.O.O.O.F[Ni]F |

产品来源 |

United States |

Advanced Synthetic Methodologies for Nickel Ii Fluoride Tetrahydrate

Exploration of Direct Fluorination Pathways for Nickel Precursors

Direct fluorination methods involve the reaction of a nickel precursor with a fluorine source. While the high-temperature reaction of anhydrous nickel(II) chloride with fluorine gas at 350 °C yields anhydrous nickel(II) fluoride (B91410), this approach highlights a direct fluorination pathway that can be adapted for the synthesis of the hydrated form by controlling post-synthesis hydration. wikipedia.org Another direct method involves the exposure of nickel metal to fluorine or hydrogen fluoride, which forms a passivating layer of nickel(II) fluoride on the metal surface. wikipedia.org

A notable method for producing a highly active, anhydrous form of nickel fluoride, which is resistant to atmospheric water, involves the reaction of amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150-300 °C. google.com This process yields a product with a large surface area and small crystallite size. google.com Although this method produces the anhydrous form, it is a key direct fluorination pathway that can be conceptually linked to the synthesis of the tetrahydrate through subsequent controlled hydration.

Precipitation and Solvothermal Synthesis Routes

Precipitation and solvothermal methods are widely employed for the synthesis of nickel(II) fluoride and its tetrahydrate due to their versatility in controlling particle size and morphology. researchgate.netaku.edu

The wet process, a common precipitation method, typically involves the reaction of nickel carbonate or nickel hydroxide (B78521) with hydrofluoric acid. guidechem.com However, this method is associated with the use of highly corrosive and toxic hydrofluoric acid. guidechem.com An alternative and safer wet precipitation method utilizes nickel carbonate and ammonium (B1175870) fluoride as reactants. guidechem.comgoogle.com This process involves creating a slurry of nickel carbonate, followed by the addition of ammonium fluoride at elevated temperatures (75°C-90°C) for a specific reaction time. guidechem.comgoogle.com

Solvothermal synthesis, a method where the reaction is carried out in a closed vessel using a solvent at temperatures above its boiling point, offers another route to nickel fluoride. While specific details on the solvothermal synthesis of the tetrahydrate are less common, the general principles of solvothermal synthesis for metal fluorides are well-established. researchgate.net For instance, the use of polar solvents like dimethylacetamide (DMAc) in combination with water has been shown to slow down the growth of nanoparticles and prevent their aggregation during solvothermal synthesis. chemrxiv.org

A microemulsion technique, a variation of the precipitation method, has been successfully used to synthesize nickel(II) fluoride tetrahydrate nanoparticles. nih.govresearchgate.net This method involves creating a water-in-oil microemulsion where the reaction takes place within the nano-sized water droplets, leading to the formation of nanoparticles which can then self-assemble into larger superstructures. nih.govresearchgate.net

Optimization of Reaction Conditions for Controlled Stoichiometry and Purity

The control of reaction parameters is crucial for obtaining this compound with the desired stoichiometry and high purity. Key variables that are often optimized include temperature, reaction time, and the ratio of reactants.

In the precipitation method using nickel carbonate and ammonium fluoride, the temperature is typically maintained between 75°C and 90°C, with a reaction time of 2 to 3 hours. guidechem.comgoogle.com The mass ratio of ammonium fluoride to nickel carbonate is also a critical factor, with an excess of ammonium fluoride often used to ensure complete reaction. guidechem.com Following the initial reaction, a purification step involving the addition of a soluble carbonate can be employed to remove impurities. guidechem.comgoogle.com

The table below summarizes the optimized conditions for a specific wet precipitation method:

| Parameter | Value |

| Reactants | Nickel Carbonate, Ammonium Fluoride |

| Solvent | Purified Water |

| Liquid-to-Solid Ratio | 3:1 - 4:1 |

| Reaction Temperature | 75°C - 90°C |

| Reaction Time | 2 - 3 hours |

| Ammonium Fluoride to Nickel Carbonate Mass Ratio | 1.25 - 1.4 |

This data is based on a specific patented method for the preparation of nickel fluoride. guidechem.comgoogle.com

Investigation of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. acs.orgnih.gov This trend extends to the production of this compound, with a focus on reducing the use of hazardous reagents and minimizing waste. sciencedaily.comeurekalert.org

One of the primary drivers for seeking greener synthetic routes is the hazardous nature of traditional reagents like hydrofluoric acid and fluorine gas. guidechem.com The use of ammonium fluoride as a fluorine source in precipitation methods is considered a safer alternative. guidechem.comdongguk.edu

Comprehensive Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of Nickel(II) Fluoride (B91410) Tetrahydrate and Its Coordination Complexes

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been instrumental in elucidating the detailed atomic arrangement within nickel(II) fluoride tetrahydrate.

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the tetragonal system. connectchemicals.com The unit cell is the fundamental repeating unit of a crystal, and its dimensions, along with the angles between its axes, are referred to as the unit cell parameters. For NiF₂·4H₂O, these parameters define the size and shape of the repeating block from which the entire crystal is built.

The spatial arrangement of atoms within the unit cell is described by the space group, which encompasses the symmetry elements present in the crystal. The determination of the space group is a critical step in a crystal structure analysis, as it reduces the number of atomic positions that need to be determined independently.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mnm |

| a (Å) | 7.98 |

| c (Å) | 3.73 |

Note: The provided values are representative and may vary slightly between different studies.

The nickel(II) ion in this compound is hexa-coordinated, meaning it is bonded to six other atoms or molecules. materialsproject.org In this case, the coordination sphere around the Ni(II) ion consists of two fluoride ions and four water molecules. mdpi.com This arrangement forms a distorted octahedron. materialsproject.orgmdpi.com

In a perfect octahedron, all bond lengths and angles would be identical. However, in NiF₂·4H₂O, the presence of two different types of ligands (fluoride ions and water molecules) leads to distortions in the octahedral geometry. The Ni-F and Ni-O bond lengths are not equal, and the angles between the bonds deviate from the ideal 90° and 180°. Specifically, research on anhydrous NiF₂ shows the Ni²⁺ is bonded to six F¹⁻ atoms with two shorter (1.99 Å) and four longer (2.01 Å) Ni-F bond lengths. materialsproject.org This distortion is a consequence of the different electronic properties and sizes of the fluoride ions and water molecules.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a sample. researchgate.netscirp.org In the context of this compound, PXRD is employed to confirm that the synthesized material is the desired compound and to detect the presence of any crystalline impurities, such as anhydrous nickel(II) fluoride or other hydrated forms. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material. By comparing the experimental PXRD pattern with standard diffraction patterns from databases, such as the one for NiF₂·4H₂O, one can confirm the phase identity and purity of the sample. researchgate.netresearchgate.net

Neutron Diffraction for Magnetic Structure Determination and Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for locating light atoms like hydrogen. researchgate.net Neutron diffraction overcomes this limitation due to the different scattering principles involved. Neutrons are scattered by the atomic nucleus, and the scattering power is not directly dependent on the atomic number. This makes neutron diffraction an ideal technique for accurately determining the positions of the hydrogen atoms in the water molecules of this compound.

Furthermore, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in magnetic materials. This property makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. ewu.edu Anhydrous nickel(II) fluoride is known to be antiferromagnetic at low temperatures, and neutron diffraction has been used to study its magnetic ordering. wikipedia.org For this compound, neutron diffraction studies can provide valuable insights into the magnetic interactions between the Ni(II) ions and how these are influenced by the crystal structure and the presence of water molecules. ewu.eduornl.gov The use of deuterated water (D₂O) in these studies can further enhance the results by reducing incoherent scattering from hydrogen. ewu.edu

Spectroscopic Probes for Electronic Structure and Molecular Dynamics

Vibrational Spectroscopy (Infrared and Raman) for Identification of Functional Groups and Hydrate (B1144303) Water

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the structure of molecules by examining their vibrational modes. For nickel(II) fluoride (B91410) tetrahydrate, these techniques are particularly useful for confirming the presence and nature of the coordinated water molecules and the Ni-F bonds.

The IR spectrum of NiF₂·4H₂O is expected to show characteristic bands corresponding to the vibrations of the water molecules. These include:

O-H Stretching: Broad absorption bands typically appear in the 3000-3600 cm⁻¹ region, indicative of hydrogen-bonded water molecules. The broadening is a result of the various hydrogen-bonding environments within the crystal lattice.

H-O-H Bending: A sharp peak around 1600-1630 cm⁻¹ is characteristic of the scissoring mode of coordinated water.

Librational Modes: In the lower frequency region (below 1000 cm⁻¹), bands corresponding to the rocking, wagging, and twisting librational modes of the coordinated water molecules can be observed. These are often sensitive to the coordination environment.

Vibrations involving the nickel cation include the Ni-F and Ni-O stretching modes. The Ni-F stretching vibrations in octahedral fluoride complexes typically occur in the 400-500 cm⁻¹ range. The Ni-O stretches associated with the coordinated water molecules are expected at lower frequencies, generally below 400 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretching modes of water are often weak in Raman spectra, the lower frequency Ni-F and Ni-O stretching modes are typically Raman active and can be used to probe the symmetry of the [Ni(H₂O)₄F₂] coordination sphere. Studies on related nickel hydroxide (B78521) materials demonstrate the utility of Raman spectroscopy in identifying phases and structural details based on vibrational modes. acs.orgnih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretching (Water) | 3000 - 3600 | Infrared |

| H-O-H Bending (Water) | 1600 - 1630 | Infrared |

| Ni-F Stretching | 400 - 500 | Infrared, Raman |

| Ni-O Stretching (Water) | < 400 | Infrared, Raman |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating d-d Transitions and Electronic States of Nickel(II)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insight into the electronic transitions between d-orbitals of the central metal ion. For nickel(II) fluoride tetrahydrate, the spectrum is dominated by the d⁸ electron configuration of the Ni²⁺ ion in a distorted octahedral field created by the four water molecules and two fluoride ions.

In an ideal octahedral (Oₕ) symmetry, the ³F ground term of the free Ni²⁺ ion is split into three energy levels: ³A₂g (ground state), ³T₂g, and ³T₁g(F). The ³P excited term becomes ³T₁g(P). This gives rise to three spin-allowed d-d transitions, which are typically broad. The electronic spectrum of the very similar hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is responsible for the green color of aqueous nickel(II) salt solutions, serves as an excellent model. docbrown.infoscite.ai

The three expected spin-allowed transitions are:

³A₂g → ³T₂g: This is the lowest energy transition and typically appears in the near-infrared (NIR) region.

³A₂g → ³T₁g(F): This transition usually occurs in the red-orange part of the visible spectrum.

³A₂g → ³T₁g(P): This is the highest energy spin-allowed transition and is observed in the blue-violet region of the visible spectrum. For aqueous Ni(II) solutions, this peak is often found around 395 nm. nih.gov

The presence of fluoride ions in the coordination sphere of NiF₂·4H₂O, creating a [Ni(H₂O)₄F₂] chromophore, will cause slight deviations from the spectrum of [Ni(H₂O)₆]²⁺ due to the different ligand field strengths of F⁻ and H₂O. These transitions are responsible for the characteristic green color of the compound, which arises from the transmission of green light and the absorption of light in the red and blue regions of the spectrum. msu.edu

| Transition | Approximate Wavelength (nm) | Spectral Region | Observed Color |

| ³A₂g → ³T₂g | ~1200 | Near-Infrared | Green |

| ³A₂g → ³T₁g(F) | ~720 | Red | Green |

| ³A₂g → ³T₁g(P) | ~395 | Violet | Green |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

For this compound, XPS analysis would focus on the core-level spectra of Ni, F, and O.

Ni 2p Spectrum: The Ni 2p region for Ni(II) compounds is characteristically complex. It displays spin-orbit splitting into Ni 2p₃/₂ and Ni 2p₁/₂ components. Crucially, each of these main peaks is accompanied by strong "shake-up" satellite peaks at higher binding energies. surfacesciencewestern.comnih.gov These satellites arise from the simultaneous excitation of a valence electron along with the photoemission of a core electron. The presence, position, and intensity of these satellites are highly diagnostic of the Ni²⁺ oxidation state. For anhydrous NiF₂, the Ni 2p₃/₂ main peak is observed at a binding energy of approximately 858.1 eV. xpsfitting.com

F 1s Spectrum: The F 1s spectrum is expected to show a single, relatively symmetric peak. For ionic fluorides, the binding energy is sensitive to the electrostatic environment. ritsumei.ac.jp In metal fluorides, the F 1s peak typically appears in the range of 684-685 eV. researchgate.netresearchgate.net

O 1s Spectrum: The O 1s spectrum would arise from the four water molecules of hydration. A primary peak would be expected, which could be broadened or show shoulder features due to slightly different environments of the water molecules in the crystal lattice.

The quantitative analysis of peak areas allows for the determination of the surface elemental ratios, which can be used to confirm the stoichiometry of the compound.

| Core Level | Expected Binding Energy (eV) | Key Features |

| Ni 2p₃/₂ | ~858 | Strong shake-up satellite peaks |

| F 1s | ~685 | Single, symmetric peak |

| O 1s | ~532 | Peak from H₂O |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization in Paramagnetic Nickel(II)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically probes species with unpaired electrons. The Ni²⁺ ion has a 3d⁸ electronic configuration, which, in an octahedral ligand field, results in a high-spin state with two unpaired electrons, giving a total electron spin S=1.

Systems with S > ½, like Ni²⁺, exhibit a phenomenon known as zero-field splitting (ZFS), which lifts the degeneracy of the Mₛ spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. aip.orgmdpi.com The ZFS is described by the axial (D) and rhombic (E) parameters. In many octahedral Ni(II) complexes, the magnitude of the ZFS (particularly the D value) is often larger than the energy of the microwaves used in conventional X-band EPR spectrometers (~9.5 GHz, or ~0.3 cm⁻¹). researchgate.net

When D is large, the energy separation between the spin sublevels is too great to be bridged by the microwave quantum, and no transitions are observed. This leads to the phenomenon of Ni(II) complexes being "EPR-silent" under standard X-band conditions.

To observe the EPR spectrum and determine the spin Hamiltonian parameters (g, D, and E), high-frequency and high-field EPR (HFEPR) is required. researchgate.netosti.govacs.org This technique uses much higher microwave frequencies (e.g., > 90 GHz) and correspondingly stronger magnetic fields, which are sufficient to induce transitions between the widely separated spin sublevels. From HFEPR studies on various octahedral Ni(II) complexes, it is known that the g-value is typically isotropic and slightly greater than the free-electron value of 2.0023, often falling in the range of 2.1 to 2.3. The ZFS parameters D and E are highly sensitive to distortions from perfect octahedral symmetry, as is expected for the [Ni(H₂O)₄F₂] unit in this compound. aip.orgnih.govresearchgate.net

Theoretical and Computational Chemistry for Mechanistic and Electronic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, chemical bonding, and energetics of nickel(II) fluoride (B91410) tetrahydrate. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Prediction of Ground State Geometries and Vibrational Frequencies

DFT calculations can predict the most stable three-dimensional arrangement of atoms in nickel(II) fluoride tetrahydrate, known as its ground state geometry. By minimizing the total energy of the system, the equilibrium positions of the nickel, fluorine, oxygen, and hydrogen atoms are determined. These calculations are crucial for understanding the coordination environment of the nickel(II) ion and the hydrogen bonding network involving the water molecules.

Furthermore, DFT can compute the vibrational frequencies of the molecule. These frequencies correspond to the various stretching and bending motions of the chemical bonds. While experimental techniques like infrared (IR) and Raman spectroscopy measure these vibrations, DFT provides a theoretical spectrum that aids in the assignment of the observed experimental bands. For instance, DFT calculations on related nickel fluoride species have been used to predict and assign vibrational frequencies observed in matrix isolation IR spectra. nih.gov It's important to note that calculated harmonic frequencies often overestimate experimental values, and scaling factors are sometimes applied to improve agreement. researchgate.net

Table 1: Predicted Vibrational Frequencies for a Related Nickel Fluoride Species (NiF₄)

| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) |

| ν₁ | A₁ | 740 |

| ν₂ | A₁ | 250 |

| ν₃ | B₁ | 680 |

| ν₄ | B₂ | 730 |

| ν₅ | E | 760 |

| ν₆ | E | 230 |

| Data derived from theoretical calculations on nickel tetrafluoride, a related but distinct compound, illustrating the application of DFT in predicting vibrational spectra. nih.gov |

Simulation of Spectroscopic Properties and Spectral Assignments

Beyond vibrational frequencies, DFT can simulate other spectroscopic properties, such as electronic absorption spectra (UV-Vis). By calculating the energies of the electronic transitions between molecular orbitals, DFT helps in interpreting experimental UV-Vis spectra and understanding the electronic structure of the compound. For example, time-dependent DFT (TD-DFT) calculations have been successfully used to assign electronic transitions in other nickel(II) complexes, correlating well with experimental spectra. niscpr.res.in These simulations provide insights into the nature of the orbitals involved in the transitions, such as d-d transitions localized on the nickel ion or charge-transfer bands.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for studying the reactivity of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This includes locating the transition state, which is the highest energy point along the reaction coordinate and a critical factor in determining the reaction rate. For instance, DFT has been employed to investigate the mechanisms of reactions involving other nickel compounds, providing insights into their catalytic activity. arxiv.org While specific DFT studies on the reaction mechanisms of this compound are not widely reported, the methodology is well-established for exploring processes like ligand exchange with the coordinated water molecules or reactions with other chemical species. wikipedia.org

Force Field Development and Classical Molecular Dynamics Simulations for Bulk Properties

For studying the bulk properties of this compound, which involve a large number of molecules, classical molecular dynamics (MD) simulations are more computationally feasible than AIMD. ethz.ch These simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. utah.edu

The development of an accurate force field for this compound is a critical step. uni-muenchen.de This process often involves using quantum chemistry calculations on smaller fragments of the system to derive the necessary parameters, such as partial atomic charges and van der Waals parameters. Once a reliable force field is established, MD simulations can be performed to calculate macroscopic properties like density, viscosity, and diffusion coefficients of the compound in its molten state or in solution. researchgate.net These simulations provide a bridge between the microscopic atomic-level details and the observable bulk behavior of the material.

Mechanistic Investigations of Reactivity and Complex Formation

Kinetics and Thermodynamics of Ligand Exchange Reactions with Nickel(II) Fluoride (B91410) Tetrahydrate

In aqueous solution, nickel(II) fluoride tetrahydrate dissolves to form the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺. The fluoride ions and coordinated water molecules are subject to exchange with other ligands. The kinetics of these ligand substitution reactions are a critical aspect of its chemistry.

General Principles: Ligand exchange reactions at an octahedral Ni(II) center, such as the hexa-aqua complex, can proceed through several mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. For [Ni(H₂O)₆]²⁺, the exchange of water molecules is a rapid process, and this lability is a hallmark of its kinetic profile. The rate of substitution is influenced by the nature of both the entering and leaving ligands.

[Ni(H₂O)₆]²⁺ + L ⇌ [Ni(H₂O)₅(L)]²⁺ + H₂O (K₁) [Ni(H₂O)₅(L)]²⁺ + L ⇌ [Ni(H₂O)₄(L)₂]²⁺ + H₂O (K₂)

And so on. The Gibbs free energy of the reaction is related to these stability constants, with negative values indicating a thermodynamically favorable complex formation. ijnc.ir Generally, the stepwise stability constants decrease as more ligands are added. uvic.ca

The table below presents thermodynamic data for the formation of nickel(II) complexes with well-studied nitrogen-donor ligands, which serve as an analogue for the types of interactions nickel(II) ions from dissolved this compound would undergo. uvic.ca

| Metal Ion | Ligand (L) | log K₁ | log K₂ | log K₃ | log K₄ | log K₅ | log K₆ | log β |

| Ni²⁺ | Ammonia (NH₃) | 2.80 | 2.24 | 1.73 | 1.19 | 0.75 | 0.03 | 8.7 |

| Ni²⁺ | Ethylenediamine (en) | 7.45 | 6.23 | 4.34 | - | - | - | 18.0 |

Data sourced from reference uvic.ca. This table is for illustrative purposes, showing typical stability constants for Ni(II) with N-donor ligands.

Formation and Characterization of Coordination Complexes with Diverse Ligand Systems (e.g., nitrogen-donors, fluoride ligands)

Nickel(II) fluoride, both in its anhydrous and hydrated forms, serves as a precursor for a variety of coordination complexes.

Complexes with Fluoride Ligands: In the presence of excess fluoride ions, nickel(II) can form complex fluoro-nickelates. For example, the reaction of NiF₂ with potassium fluoride (KF) in a melt can produce potassium trifluoronickelate (K[NiF₃]) and potassium tetrafluoronickelate (K₂[NiF₄]). wikipedia.org In aqueous solutions containing other fluoride sources, such as hydrofluoric acid or alkali metal fluorides, soluble complex anions like [NiF₃]⁻ and [NiF₄]²⁻ can be formed, which can influence the dissolution of NiF₂ films. csircentral.net

Complexes with Nitrogen-Donor Ligands: Nickel(II) ions exhibit a strong affinity for nitrogen-donor ligands. Although many syntheses start with more soluble salts like nickel(II) chloride or perchlorate, nickel(II) fluoride can act as the Ni(II) source. docbrown.infochemijournal.com Reactions with ligands such as ammonia, amines (like ethylenediamine), and N-heterocyclic carbenes (NHCs) lead to the formation of stable coordination compounds. uvic.cacalstate.edu For example, the reaction of a nickel(II) source with N,N,N',N'-tetrakis(2-pyridylmethyl)alkanediamine ligands yields mononuclear octahedral complexes. chemijournal.com The resulting complexes are characterized using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.

The table below summarizes examples of characterized nickel(II) complexes formed with different ligand types.

| Precursor(s) | Ligand Type | Complex Formed | Geometry | Characterization Methods |

| NiF₂ + KF | Fluoride | K₂[NiF₄] | - | Reaction Stoichiometry wikipedia.org |

| NiCl₂·6H₂O + Hydrazone | Nitrogen-Donor | [Ni(L)₂] | Octahedral | Elemental Analysis, IR, UV-Vis, ¹H-NMR, Magnetic Susceptibility chemijournal.com |

| Ni(II) source + N-heterocyclic carbene | Nitrogen-Donor | Ni-NHC fluoride complex | Square Planar | C-F Activation Studies calstate.edu |

| NiF₂ + HF/Alkali Fluoride | Fluoride | [NiF₃]⁻, [NiF₄]²⁻ | - | Cyclic Voltammetry, AAS csircentral.net |

Redox Behavior and Electrochemical Properties of this compound Systems

The electrochemical characteristics of systems involving nickel(II) fluoride are pivotal in applications such as batteries and electrocatalysis. The standard reduction potential for the Ni²⁺/Ni couple is -0.25 V versus the standard hydrogen electrode. wyzant.com

Redox Stability: Nickel(II) is the most stable oxidation state for nickel. During the fluorination of nickel(II) chloride to produce NiF₂, the nickel center remains as Ni(II), in contrast to cobalt which is oxidized to Co(III). wikipedia.org This highlights the relative stability of the +2 oxidation state for nickel. However, under strong oxidizing conditions, such as those in electrochemical fluorination (the Simons process), the formation of higher-valent nickel species like Ni(III) on the surface of nickel anodes is proposed. researchgate.net These highly oxidized nickel fluorides are believed to act as potent fluorinating agents. researchgate.net

Electrochemical Studies: Cyclic voltammetry studies of nickel electrodes in fluoride-containing media demonstrate the formation of a passivating NiF₂ film on the electrode surface. researchgate.netcecri.res.in The stability and dissolution of this film are dependent on factors like pH, potential, and the presence of other ions. csircentral.netresearchgate.net For instance, in acidic solutions, the transfer of Ni²⁺ ions from the oxide layer into the electrolyte is catalyzed by HF. researchgate.net

In the context of lithium-ion batteries, NiF₂ undergoes a conversion reaction:

NiF₂ + 2Li⁺ + 2e⁻ ↔ Ni + 2LiF

Studies of this process show it proceeds via a two-phase reaction involving the nucleation and growth of metallic nickel particles. ucsd.edu Doping NiF₂ with NiO has been shown to improve the kinetics of this conversion reaction, likely by enhancing electronic conductivity. ucsd.edu

| System | Technique | Key Findings | Reference |

| Electrolysis of aqueous NiF₂ | - | Ni²⁺ is reduced at the cathode in preference to water. | wyzant.com |

| Ni electrode in fluoride media | Cyclic Voltammetry | Formation of a passivating NiF₂ film; dissolution as complex fluorides. | csircentral.netresearchgate.netcecri.res.in |

| NiF₂ in Li-ion battery | Ex-situ XRD | Conversion reaction occurs via nucleation and growth of Ni and LiF phases. | ucsd.edu |

| Ni anode in ECF process | Cyclic Voltammetry, XANES | Evidence for oxidation of Ni(II) to Ni(III) at high potentials. | researchgate.net |

Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding) involving the Fluoride Anion and Water Molecules

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the structure and properties of this compound. The fluoride anion is a potent hydrogen bond acceptor, while the coordinated water molecules are excellent hydrogen bond donors.

Role in Complex Formation: The ability of the nickel-fluoride bond to act as a hydrogen bond acceptor is also evident in solution-phase studies of organometallic nickel fluoride complexes. These complexes have been shown to form strong hydrogen bonds with donors like indole. Similarly, the fluoride ligand can participate in halogen bonding, acting as an acceptor for donors such as iodopentafluorobenzene. These non-covalent interactions are strong enough to be quantified by NMR titration, yielding thermodynamic data on their formation.

| Interaction Type | Donor Example | Acceptor | Thermodynamic Data (Example) |

| Hydrogen Bond | Indole | Ni-F bond in an organometallic complex | K₃₀₀ = 33 M⁻¹, ΔH° = -32.7 kJ/mol |

| Halogen Bond | Iodopentafluorobenzene | Ni-F bond in an organometallic complex | K₃₀₀ = 7.2 M⁻¹, ΔH° = -23.9 kJ/mol |

Data for a specific N-heterocyclic carbene supported nickel(II) fluoride complex, illustrating the capacity of the Ni-F moiety for non-covalent interactions.

Catalytic Applications and Design Principles

Heterogeneous Catalysis in Organic Transformations

As a heterogeneous catalyst, Nickel(II) fluoride (B91410) tetrahydrate offers significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and operational simplicity. researchgate.net Its performance is often attributed to its high acidity, thermal stability, and tolerance to aqueous media. researchgate.net

Application in Multi-Component Reactions (e.g., Hantzsch Synthesis of Acridine (B1665455) Derivatives)

A notable application of Nickel(II) fluoride tetrahydrate is in promoting multi-component reactions, such as the Hantzsch synthesis of acridine derivatives. This method provides an efficient and environmentally benign pathway for the synthesis of pharmacologically relevant hexahydroacridine-1,8(2H,5H)-dione derivatives. researchgate.net

In a typical reaction, aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonium (B1175870) acetate (B1210297) are condensed in a one-pot synthesis. The use of this compound as a catalyst in refluxing water leads to excellent product yields. researchgate.net The process is considered cost-effective and features a straightforward work-up procedure. researchgate.net

Table 1: this compound Catalyzed Hantzsch Synthesis of Acridine Derivatives researchgate.net

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 95 |

| 2 | 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 98 |

| 3 | 4-Methylbenzaldehyde | 3,3,6,6-Tetramethyl-9-(p-tolyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 96 |

| 4 | 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 97 |

Reaction Conditions: Aromatic aldehyde (1 mmol), dimedone (2 mmol), ammonium acetate (1.5 mmol), and NiF₂·4H₂O (10 mol%) in refluxing water.

Exploration as a Lewis Acid Catalyst in Fluorination and Hydrofluorination Reactions

The Lewis acidic nature of nickel(II) compounds, including the fluoride salt, makes them effective catalysts for various organic transformations. rsc.orgthieme-connect.de Nickel(II) fluoride, in its anhydrous form, is utilized as a catalyst in hydrofluorination and in the transhalogenation of fluoroolefins. nih.gov The tetrahydrate form also serves as a fluorinating agent and catalyst in organic synthesis. heegermaterials.comfairskyindustrial.commedchemexpress.com

Its catalytic activity stems from the ability of the nickel(II) center to accept electron pairs, thereby activating substrates for nucleophilic attack. This property is particularly valuable in reactions involving the formation of carbon-fluorine bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals. While specific studies focusing solely on the tetrahydrate in these reactions are less common than for the anhydrous form, the underlying principles of Lewis acid catalysis apply. The presence of water in the hydrate (B1144303) may influence catalytic activity and substrate compatibility.

Mechanistic Studies of Catalytic Cycles and Active Species Identification

The mechanistic pathways of nickel-catalyzed reactions often involve complex redox cycles where the oxidation state of nickel fluctuates. For instance, in certain C-H bond functionalization reactions, a Ni(II)/Ni(III)/Ni(I) catalytic cycle has been proposed. chemistryviews.org This involves the oxidation of Ni(II) to a more reactive Ni(III) species, which then participates in the key bond-forming steps before being reduced back to Ni(I) and subsequently re-oxidized to Ni(II) to complete the cycle. chemistryviews.org

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, nickel-fluoride intermediates have been identified as being 'transmetalation-active'. nih.gov The formation of an aryl-nickel-fluoride species directly in the catalytic cycle can enable the reaction to proceed without the need for an external base. nih.gov This is a significant advantage as the base can often lead to undesirable side reactions. nih.gov While these studies may not exclusively use the tetrahydrate form, they provide crucial insights into the probable behavior of the nickel fluoride species in a catalytic environment. The active catalytic species is likely a derivative of the initial tetrahydrate, potentially forming in situ under the reaction conditions.

Catalyst Stability, Reusability, and Deactivation Mechanisms

A key advantage of using this compound as a heterogeneous catalyst is its inherent stability and potential for reuse. Research on its application in the Hantzsch synthesis of acridine derivatives highlights its thermal stability and water tolerance. researchgate.net This robustness allows for the catalyst to be recovered and reused in subsequent reaction cycles, which is economically and environmentally beneficial.

However, like most catalysts, its activity can diminish over time due to various deactivation mechanisms. For nickel-based catalysts in general, common causes of deactivation include:

Poisoning: Certain substances can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.

Fouling: The deposition of carbonaceous materials or other byproducts on the catalyst surface can physically block active sites.

Sintering: At high temperatures, the small catalyst particles can agglomerate into larger ones, reducing the active surface area.

Leaching: In liquid-phase reactions, there is a possibility of the active metal component dissolving into the reaction medium.

In the context of supported nickel catalysts, one study demonstrated that the catalyst could be recycled 5-7 times with an activity decay of less than 7% in a phthalic anhydride (B1165640) hydrogenation reaction. google.com This suggests that with proper reaction engineering, catalysts based on nickel compounds can exhibit good operational stability.

Design of Supported Catalytic Systems based on this compound

To enhance the efficiency, stability, and selectivity of this compound as a catalyst, it can be immobilized on a solid support. The design of such supported systems is a crucial area of catalysis research. The choice of support material can significantly influence the catalytic performance by affecting the dispersion of the active species, the surface area, and the interaction between the catalyst and the support.

Common support materials include:

Activated Carbon: Offers a high surface area and is relatively inert. A patent describes a supported nickel-based catalyst using activated carbon as a carrier for the hydrogenation of phthalic anhydride. google.com

Metal Oxides: Materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and zirconia (ZrO₂) provide good thermal stability and can have tunable acidic or basic properties.

Polymers: Can provide a flexible and functionalizable matrix for catalyst immobilization.

The preparation of supported catalysts typically involves methods such as impregnation, where the support is treated with a solution of the nickel salt, followed by drying and calcination. For instance, Nickel(II) fluoride can be used for the surface treatment of aluminum profiles, which can be considered a form of creating a supported catalytic surface. heegermaterials.comfairskyindustrial.com The interaction between the nickel fluoride and the support material can lead to synergistic effects, resulting in a more active and robust catalytic system.

Advanced Materials Science and Engineering Applications

Precursor Role in the Synthesis of Functional Fluoride (B91410) Materials

Nickel(II) fluoride tetrahydrate is a key starting material in the synthesis of more complex functional fluoride and nickel-based materials. chemimpex.comchemimpex.com Its utility as a precursor stems from its ability to introduce nickel and fluoride ions into various material matrices under specific reaction conditions.

Synthesis of Complex Fluorides: Anhydrous nickel(II) fluoride (NiF₂), which can be obtained by heating the tetrahydrate form, reacts with other fluoride compounds in a molten state to create complex fluoronickelates. researchgate.netwikipedia.org For instance, the reaction of NiF₂ with potassium fluoride (KF) can yield potassium tetrafluoronickelate (K₂[NiF₄]). wikipedia.org Materials like K₂[NiF₄] are of significant research interest due to their structural similarities to certain high-temperature superconducting oxide materials. wikipedia.org

Catalyst Development: The compound serves as a precursor in the synthesis of nickel-based catalysts. chemimpex.com These catalysts are essential for promoting green chemistry and sustainable processes. chemimpex.com By carefully designing the synthesis, researchers can create catalysts with specific properties for applications such as organic synthesis and the electrochemical reduction of carbon dioxide into high-performance liquid fuels. heegermaterials.comazom.com A fluoride-doped nickel catalyst, for example, has been shown to maintain its oxidation state during electrochemical reactions, enabling the formation of longer hydrocarbon chains from CO₂. azom.com

Ceramics and Glass Production: this compound is utilized in the manufacturing of specialty glass and nickel-containing ceramics. chemimpex.comchemimpex.com Its incorporation into these materials enhances their durability, thermal stability, and optical properties. chemimpex.comchemimpex.comamericanelements.com

Development of Nickel-Fluoride-Based Nanomaterials for Specific Applications

The synthesis of nickel fluoride in nanostructured forms opens up a new frontier of applications, leveraging the enhanced properties that arise from small particle sizes and large surface areas. nanorh.com this compound is a common starting point for producing these advanced nanomaterials.

Synthesis Methods: Researchers have employed various techniques to synthesize nickel fluoride nanoparticles. A water-in-oil microemulsion method has been successfully used to create self-assembling nanoparticles of NiF₂·4H₂O. researchgate.net These nanoparticles can organize into complex super-structures like truncated bipyramids. researchgate.net Subsequent heating of these hydrated nano-assemblies under a fluorine atmosphere can produce anhydrous NiF₂ nanoparticles while preserving the nanostructure. researchgate.net Other methods for nanoparticle synthesis include chemical precipitation and hydrothermal synthesis. nanorh.com

Catalysis: As electrocatalysts, nickel fluoride nanoparticles are effective in reactions like water splitting for hydrogen production. nanorh.com They also act as catalysts in organic fluorination reactions, facilitating the substitution of hydrogen with fluorine in organic compounds, a crucial process in the pharmaceutical and agrochemical industries. nanorh.com

Surface Modification and Coating Technologies utilizing this compound

This compound plays a significant role in surface engineering, where it is used to enhance the properties of metal surfaces, particularly aluminum alloys. heegermaterials.comfuncmater.comthermofisher.com

Aluminum Profile Treatment: The compound is widely used for the surface treatment of aluminum profiles. heegermaterials.comfuncmater.com A key application is its use as both a sealing agent and a surface activator for anodized aluminum. manchester.ac.ukitu.edu.tr In a study on AA1050 aluminum alloy, immersion in a this compound solution after anodizing served to seal the pores in the aluminum oxide layer. manchester.ac.ukresearchgate.net This treatment also activated the surface for subsequent electroless nickel-phosphorus (Ni-P) plating. manchester.ac.ukresearchgate.net

Electroless Plating and Coating Adhesion: The use of NiF₂·4H₂O as a pre-treatment for anodized aluminum significantly improves the quality of electroless Ni-P coatings. manchester.ac.ukitu.edu.tr Research has shown that this activation step leads to more efficient and uniform deposition of the Ni-P layer, resulting in a well-structured metal-coating interface. manchester.ac.ukmanchester.ac.uk This enhanced interface translates to superior adhesion, wear resistance, and friction behavior of the final coating compared to non-activated surfaces. manchester.ac.ukitu.edu.trmanchester.ac.uk

Corrosion Resistance: The passivating layer of nickel fluoride that forms on nickel alloys when exposed to fluorine or hydrogen fluoride provides excellent corrosion resistance. wikipedia.org This property makes nickel and its alloys suitable for handling and storing these highly reactive chemicals. wikipedia.org In electroplating, this compound is used as a source of nickel to create smooth and corrosion-resistant finishes on metal surfaces for industries like automotive and aerospace. chemimpex.com

The table below summarizes the findings from a study on the effect of NiF₂·4H₂O activation on electroless nickel coatings on anodized aluminum.

| Property | Non-Activated Surface | NiF₂·4H₂O Activated Surface | Reference |

| Ni-P Deposition | Less Efficient | More Efficient and Uniform | manchester.ac.ukitu.edu.tr |

| Metal-Coating Interface | Less Structured | More Well-Structured | manchester.ac.ukmanchester.ac.uk |

| Coating Adhesion | Standard | Improved | manchester.ac.ukitu.edu.tr |

| Wear and Friction Behavior | Standard | Improved | manchester.ac.ukitu.edu.tr |

Integration into High-Performance Ceramic and Electronic Materials

This compound is integrated into the production of high-performance ceramic and electronic materials, where it imparts enhanced properties. chemimpex.com

Advanced Ceramics and Glass: As an additive in specialty ceramics and glass, NiF₂·4H₂O contributes to improved thermal stability and mechanical durability. chemimpex.comchemimpex.com High-purity grades of the compound are particularly useful for creating materials with specific optical qualities for advanced applications. americanelements.com Its use in coatings for ceramics can also provide enhanced resistance to corrosion. chemimpex.com

Electronic Components: The compound serves as a precursor for materials used in electronic components. chemimpex.com As previously mentioned, the synthesis of materials like potassium tetrafluoronickelate (K₂[NiF₄]) from NiF₂ is significant because the structure of this fluoronickelate is closely related to some superconducting oxide materials, highlighting its potential in the field of advanced electronics. wikipedia.org

Role in Battery Component Manufacturing

Nickel fluoride is a compound of growing importance in the manufacturing of next-generation batteries, where it is investigated primarily as a high-capacity electrode material. df-chemicals.comfairskyindustrial.com

Cathode Material in Fluoride-Ion Batteries (FIBs): Nickel fluoride is a key cathode material in the development of fluoride-ion batteries, a promising technology with the potential for very high energy density. df-chemicals.com In this system, the NiF₂ cathode stores fluoride ions during charging and releases them during discharge to generate electric current. df-chemicals.com The advantages of using nickel fluoride in FIBs include potentially higher energy density compared to Li-ion batteries and a longer operational lifespan. df-chemicals.com

Electrodes for Lithium-Ion and Sodium-Ion Batteries: In more conventional battery systems, nickel fluoride is explored as a high-performance electrode material. nanorh.com Both anhydrous NiF₂ and its nanostructured forms are used. nanorh.comgoogle.com Nickel fluoride nanorods have been investigated as anode materials for Li-ion hybrid capacitors. acs.org The use of nickel fluoride, often as an additive to cathode materials, can improve the capacity and cycle life of the battery. fairskyindustrial.com Anhydrous nickel fluoride has been successfully used as the cathode in high-energy, rechargeable lithium-nickel fluoride battery systems. google.com

The table below details the application of nickel fluoride in various battery technologies.

| Battery Technology | Role of Nickel Fluoride | Key Advantages | Reference(s) |

| Fluoride-Ion Batteries (FIBs) | Cathode Material | High energy density, longer lifespan | df-chemicals.com |

| Lithium-Ion Batteries (Li-ion) | Anode/Cathode Material, Additive | Enhanced capacity, improved cycle life | researchgate.netnanorh.comacs.orgfairskyindustrial.com |

| Sodium-Ion Batteries (Na-ion) | Electrode Material | Improved performance and energy density | nanorh.com |

| Lithium-Nickel Fluoride Batteries | Cathode Material | High energy, rechargeable | google.com |

Solid State Chemistry and Ionic Conduction Phenomena

Investigation of Crystal Lattice Dynamics and Anion Migration Pathways

The crystal structure of a material is fundamental to understanding its physical properties, including ionic conductivity. While detailed studies on the crystal lattice dynamics specifically for nickel(II) fluoride (B91410) tetrahydrate are not extensively documented in publicly available literature, insights can be drawn from the analysis of the related anhydrous compound, nickel(II) fluoride (NiF₂).

Anhydrous NiF₂ adopts the rutile crystal structure, which is characterized by a tetragonal unit cell with octahedrally coordinated nickel ions. ic.ac.uk This structure features distinct pathways along certain crystallographic directions, such as the iphy.ac.cn direction, which are relatively unobstructed. ic.ac.uk These channels within the lattice are potential routes for the easy migration of ions. In the context of ionic conduction, the mobility of fluoride ions (F⁻) is particularly relevant. Fluoride, being a small and monovalent anion with a high charge density, is known to be highly mobile in certain metal fluorides, a property that is exploited in fluoride ion-selective electrodes and batteries. researchgate.net

In the case of nickel(II) fluoride tetrahydrate, the presence of water molecules within the crystal lattice adds complexity to the ionic conduction mechanisms. These water molecules can influence the lattice dynamics and the pathways available for anion migration. The interaction between the water molecules and the fluoride ions can either hinder or facilitate F⁻ mobility. It is plausible that the migration of fluoride ions in the hydrated form would be intrinsically linked to the dynamics of the water of hydration.

Atomistic simulations of the anhydrous NiF₂ lattice suggest that the one-half occupancy of the available octahedral sites by nickel ions gives rise to clear pathways, allowing for interstitial ions to occupy the vacant sites. ic.ac.uk This principle can be extended to the hydrated structure, where the arrangement of water molecules and fluoride ions around the nickel centers would define the energy barriers for anion migration. Further research employing techniques such as neutron diffraction and solid-state NMR spectroscopy on this compound would be invaluable in elucidating the precise migration pathways and the role of the water molecules in the ionic conduction process.

Polymorphic Transformations and High-Pressure Behavior of Hydrated Nickel Fluorides

The study of materials under high pressure provides crucial information about their structural stability and can lead to the discovery of new polymorphic forms with distinct properties. While specific high-pressure studies on this compound are scarce, the behavior of related hydrated compounds and other metal fluorides under pressure offers a predictive framework.

For instance, high-pressure investigations on α-Ni(OH)₂, a layered material containing intercalated water molecules, have revealed pressure-induced isostructural phase transitions. iphy.ac.cn In α-Ni(OH)₂, an isostructural phase transition is observed between 6.3 GPa and 9.3 GPa, which is attributed to the disorder of the H-sublattice. iphy.ac.cn This transition is accompanied by a significant increase in the bulk modulus, indicating that the material becomes less compressible at higher pressures. iphy.ac.cn Similarly, studies on other metal hydroxides like β-Ni(OH)₂ have shown pressure-induced hydrogen order-disorder transitions. acs.org

Furthermore, research on alkaline earth fluorides such as CaF₂, SrF₂, and BaF₂ has demonstrated a series of pressure-induced phase transitions to more highly coordinated structures. princeton.edu These transitions involve significant volume collapses and changes in the crystal symmetry. For example, CaF₂ and SrF₂ transform from the cubic fluorite structure to the orthorhombic cotunnite-type structure and then to a hexagonal Ni₂In-type structure at progressively higher pressures. princeton.edu

Based on these findings for related materials, it is reasonable to hypothesize that this compound would also undergo polymorphic transformations under high pressure. These transformations could involve changes in the coordination environment of the nickel ion, rearrangement of the water molecules and fluoride ions, and alterations in the hydrogen bonding network. The application of high-pressure X-ray and neutron diffraction techniques to NiF₂·4H₂O would be necessary to determine its equation of state and to identify any pressure-induced phase transitions.

It is also worth noting that the anhydrous form, NiF₂, is known to exist in different polymorphic forms, including a tetragonal rutile structure and an orthorhombic structure. materialsproject.orgmaterialsproject.org This polymorphism in the anhydrous compound further suggests the likelihood of observing rich high-pressure behavior in its hydrated counterpart.

Thermal Decomposition Pathways and Formation of Anhydrous Phases

The thermal decomposition of this compound is a critical process for the formation of the anhydrous nickel(II) fluoride phase, which has various applications. The process involves the removal of the four water molecules of hydration, which typically occurs in one or more steps upon heating.

Studies have shown that anhydrous NiF₂ can be successfully synthesized by heating NiF₂·4H₂O. One method involves heating the tetrahydrate to a moderate temperature of 350 °C under a dynamic flow of molecular fluorine (F₂). nih.gov This process ensures the complete removal of water and prevents the formation of oxide or oxyfluoride impurities. nih.gov The preservation of the nanostructure of the initial hydrated material during this transformation has been reported, which is advantageous for applications requiring high surface area materials. nih.gov

The thermal decomposition process can be systematically studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of the temperature ranges at which dehydration occurs. For comparison, the thermal decomposition of nickel acetate (B1210297) tetrahydrate shows that the dehydration of the parent salt occurs between 118 and 137°C. researchgate.net Following dehydration, the decomposition of the anhydrous salt proceeds.

The mechanism of thermal decomposition of hydrated salts can be complex. For instance, the thermal decomposition of nickel(II) sulfate(VI) hexahydrate has been studied in detail, revealing a multi-step process. researchgate.net The kinetics of such decomposition reactions can be analyzed using various models to determine the activation energies for each step. researchgate.net

A proposed general pathway for the thermal decomposition of this compound is the sequential loss of water molecules, which can be represented by the following general equations:

NiF₂·4H₂O(s) → NiF₂·xH₂O(s) + (4-x)H₂O(g) NiF₂·xH₂O(s) → NiF₂(s) + xH₂O(g)

The specific temperatures and the existence of stable intermediate hydrates (NiF₂·xH₂O) would depend on the experimental conditions, such as the heating rate and the atmosphere. The final product of the decomposition under controlled conditions is the anhydrous nickel(II) fluoride.

Below is a table summarizing the key aspects of the thermal decomposition of this compound to its anhydrous form based on available data.

| Precursor | Decomposition Temperature | Atmosphere | Product | Reference |

| NiF₂·4H₂O | 350 °C | Dynamic flow of F₂ | Anhydrous NiF₂ | nih.gov |

Further detailed investigations using coupled TGA-mass spectrometry (MS) or TGA-Fourier transform infrared spectroscopy (FTIR) could provide more precise information on the evolved gases and the exact decomposition mechanism of this compound.

Environmental Chemistry and Biogeochemical Interactions

Environmental Speciation and Transformation Pathways in Natural Aqueous Systems

In natural waters, nickel predominantly exists in the +2 oxidation state (Ni²⁺). usv.rowaterquality.gov.au The speciation of dissolved nickel is a critical factor influencing its mobility, bioavailability, and potential toxicity. While Nickel(II) fluoride (B91410) tetrahydrate is slightly soluble in water, its dissolution introduces Ni²⁺ ions that are subject to various transformations. atamanchemicals.com

The free hydrated nickel ion, [Ni(H₂O)₆]²⁺, is often considered the most bioavailable and toxic form of dissolved nickel. waterquality.gov.auacs.orgnih.gov However, the concentration of this free ion is heavily influenced by the chemical composition of the water, including pH, redox potential, and the presence of various ligands.

In typical freshwater and seawater environments, dissolved Ni²⁺ engages in complexation with inorganic and organic ligands. Inorganic species can include complexes with carbonate and chloride ions. waterquality.gov.au However, interactions with dissolved organic matter (DOM) are often the dominant factor controlling nickel speciation. waterquality.gov.auresearchgate.net Studies have shown that a significant fraction, often 50-70%, of dissolved nickel in natural waters can be complexed with organic ligands. waterquality.gov.auresearchgate.net

The presence of other divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are typically present in much higher concentrations in natural waters, can compete with Ni²⁺ for binding sites on organic matter. This competition can lead to a higher proportion of free or labile nickel species, even in the presence of significant amounts of dissolved organic carbon (DOC). acs.orgnih.gov The fraction of free Ni²⁺ has been observed to range from 4% to 45% in surface waters, increasing with higher nickel concentrations and water hardness, and decreasing with higher pH. nih.gov

Kinetic studies on the dissociation of nickel-DOC complexes have shown that a substantial portion (30-95%) of the total nickel can be kinetically labile, dissociating at a rate similar to that of the [Ni(H₂O)₆]²⁺ aquo-ion, thereby contributing to its potential bioavailability. nih.gov

Interactions with Natural Organic Matter and Mineral Surfaces

The biogeochemical cycling of nickel is profoundly influenced by its interactions with natural organic matter (NOM) and the surfaces of mineral particles suspended in water or present in sediments.

Natural Organic Matter (NOM): NOM, particularly its humic and fulvic acid components, plays a crucial role in nickel complexation. nih.govmdpi.com These large organic molecules possess numerous functional groups (e.g., carboxyl, hydroxyl) that can bind with Ni²⁺ ions. mdpi.com The formation of these complexes generally reduces the bioavailability and mobility of nickel. researchgate.net

The strength of these interactions can vary depending on the source and nature of the NOM. Humic acids, for instance, tend to form more stable complexes, leading to the more permanent immobilization of nickel compared to fulvic acids. mdpi.com The complexation strength of divalent metals with humic substances often follows the Irving-Williams order (Co(II) < Ni(II) < Cu(II) > Zn(II)), indicating a high affinity of nickel for these organic ligands. researchgate.net Studies have shown that increasing the concentration of dissolved organic carbon (DOC) significantly decreases the concentration of free Ni²⁺ ions, especially at sublethal nickel concentrations. researchgate.net

| Organic Matter Type | Effect on Nickel | Key Findings | Source |

|---|---|---|---|

| Humic Acid (HA) | Strong Complexation, Immobilization | Forms inner-sphere complexes with Ni. Can reduce Ni bioavailability. At higher concentrations on mineral surfaces, can slow the formation of Ni precipitates. | mdpi.comnih.govtandfonline.com |

| Fulvic Acid (FA) | Mobilization | Humus dominated by fulvic acids may lead to higher nickel uptake by plants compared to humus rich in humic acids. | mdpi.com |

| Dissolved Organic Matter (DOM) | Reduced Bioavailability | At sublethal concentrations, DOM significantly affects Ni speciation by decreasing free Ni²⁺ levels as DOM concentration increases. | researchgate.net |

Mineral Surfaces: Nickel(II) ions can be effectively removed from the water column through adsorption onto the surfaces of clay minerals. The adsorption capacity depends on the specific mineral, pH, and initial nickel concentration. researchgate.netresearchgate.net The order of adsorption capacity for certain clays (B1170129) has been observed as chlorite (B76162) > illite (B577164) > kaolinite (B1170537). cambridge.orgcambridge.org

The mechanism of interaction can involve ion exchange and the formation of surface complexes. researchgate.net On kaolinite surfaces, for example, nickel has been shown to form Ni-Al layered double hydroxide (B78521) (LDH) precipitates over time, a process that can sequester the metal. nih.gov However, the presence of organic coatings, such as humic acids, on these mineral surfaces can alter the adsorption and precipitation behavior. A low concentration of humic acid coating may not prevent the formation of Ni-Al LDH, but higher concentrations can significantly slow the process and lead to the formation of a less stable Ni(OH)₂-like precipitate. nih.gov

| Mineral | Adsorption Capacity / Behavior | Controlling Factors | Source |

|---|---|---|---|

| Kaolinite | Lower adsorption compared to chlorite and illite. Can form Ni-Al LDH precipitates. | pH, presence of organic coatings (humic acid). | nih.govcambridge.orgcambridge.org |

| Illite | Moderate adsorption. | pH, initial Ni(II) concentration. | cambridge.orgcambridge.org |

| Chlorite | Highest adsorption among the three. | pH, initial Ni(II) concentration. | cambridge.orgcambridge.org |

| Natural Clays (general) | Adsorption capacity increases with initial Ni(II) concentration and pH. | Cation Exchange Capacity (CEC), surface area, pH. | researchgate.netresearchgate.net |

Development of Analytical Methodologies for Trace Detection and Monitoring

The monitoring of nickel concentrations in natural and waste waters is crucial for environmental protection. ijbio.comijiset.com Due to typically low concentrations and potential matrix interferences in environmental samples, highly sensitive and selective analytical methods, often involving a preconcentration step, are required. ijbio.comnih.gov

A variety of analytical techniques have been developed and optimized for the trace detection of nickel.

Spectrophotometry: UV-Vis spectrophotometry is a widely used method that involves the formation of a colored complex between nickel and a specific chromogenic reagent. scholarsresearchlibrary.com Various reagents such as N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl)propanehydrazide (HTP) and 2,2'-furildioxime have been utilized. ijbio.comnih.gov To enhance sensitivity, spectrophotometric methods are often combined with microextraction techniques. nih.gov

Atomic Absorption Spectrometry (AAS): Flame AAS (FAAS) and the more sensitive Graphite Furnace AAS (GFAAS) are standard methods for nickel determination. ijbio.com To overcome low concentrations and matrix effects, preconcentration techniques are frequently employed. These include cloud point extraction (CPE) and dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov One optimized method, combining dispersive assisted simultaneous complexation and extraction with a slotted quartz tube-FAAS (DASCE-SQT-FAAS), achieved a 137-fold enhancement in detection power over conventional FAAS. nih.gov

Voltammetry: Electrochemical methods, particularly adsorptive stripping voltammetry (AdSV), offer excellent sensitivity and low detection limits for nickel analysis. ub.edumdpi.com These methods typically involve the preconcentration of a nickel-ligand complex, such as nickel-dimethylglyoxime (Ni-DMG), onto the surface of a working electrode before the voltammetric scan. ub.eduacs.org The use of chemically modified electrodes, including screen-printed electrodes, provides a low-cost and disposable option for on-site analysis. usv.romdpi.com

Other Techniques: Other notable methods include High-Performance Liquid Chromatography (HPLC) coupled with preconcentration, kinetic fluorescence methods, and advanced sensor technologies. atlantis-press.comspectroscopyonline.com For instance, a resonance light scattering (RLS) sensor based on dimethylglyoxime-doped graphene quantum dots has been developed for the ultratrace detection of Ni(II) ions. acs.org

| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Source |

|---|---|---|---|

| Spectrophotometry with DLLME | Formation of a colored Ni-complex, extraction and measurement of absorbance. | 0.6 µg/L | nih.gov |

| GFAAS with Cloud Point Extraction | Preconcentration of Ni-complex in a surfactant-rich phase, followed by GFAAS analysis. | 0.031 ng/mL (0.031 µg/L) | nih.gov |

| DASCE-SQT-FAAS | Simultaneous complexation/extraction followed by SQT-FAAS detection. | 1.6 µg/L | nih.gov |

| Adsorptive Stripping Voltammetry (SPCE) | Adsorptive accumulation of Ni-DMG complex on a screen-printed carbon electrode. | 0.5 µg/L | mdpi.com |

| HPLC with DLLME | Preconcentration via DLLME and separation/detection by HPLC-DAD. | 0.12 µg/L | atlantis-press.com |

| Kinetic Fluorescence | Catalytic effect of Ni(II) on a fluorescence reaction. | 0.00029 µg/mL (0.29 µg/L) | spectroscopyonline.com |

Emerging Trends and Future Research Perspectives

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for a deeper understanding of the properties and reactivity of Nickel(II) fluoride (B91410) tetrahydrate. While comprehensive studies combining these approaches for this specific hydrate (B1144303) are still emerging, the groundwork has been laid by research on related nickel complexes and fluorinated compounds.

Future research is anticipated to employ a dual approach. Experimental techniques, such as single-crystal X-ray diffraction, will continue to provide precise data on the molecular structure of Nickel(II) fluoride tetrahydrate. nih.govnih.gov This data is invaluable for computational chemists.

Computational methods, particularly Density Functional Theory (DFT), are expected to play a crucial role. nih.govacs.org DFT calculations can model the electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms at a molecular level. nih.govacs.org For instance, a combined experimental and computational (DFT) approach has successfully determined the reaction mechanism for the addition of fluoroarenes to Mg-Mg bonds, revealing a concerted SNAr-like pathway. nih.gov Such a synergistic strategy could be applied to this compound to:

Predict and understand its reactivity: Computational models can simulate how the molecule interacts with other substances, guiding the design of new synthetic routes and catalytic applications.

Interpret spectroscopic data: Theoretical calculations can help assign and interpret complex experimental spectra, providing a more complete picture of the compound's electronic and geometric structure.

Investigate structural stability: By modeling different conformations and interactions, researchers can gain insight into the factors that stabilize the crystal lattice of this compound.

A summary of how these methodologies can be applied is presented in the table below:

| Methodology | Application to this compound | Potential Insights |

| Experimental | ||

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional atomic arrangement. | Accurate bond lengths, bond angles, and crystal packing information. |

| Spectroscopic Analysis (IR, Raman, UV-Vis) | Characterization of vibrational and electronic properties. | Understanding of molecular bonding and electronic transitions. |

| Computational | ||

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction pathways. | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions over time. | Insight into structural flexibility and solvent effects. |

This integrated approach is expected to accelerate the discovery and development of new applications for this compound.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgrsc.org Nickel(II) ions are well-known for their ability to form a variety of coordination complexes with interesting supramolecular architectures. daneshyari.commdpi.com The future of this compound in this field lies in its potential to act as a versatile building block for constructing novel supramolecular assemblies.

The key to its potential lies in the presence of both fluoride ions and water molecules coordinated to the nickel center. These ligands are excellent candidates for forming strong hydrogen bonds, which are a cornerstone of crystal engineering. rsc.org Research on other nickel complexes has demonstrated how hydrogen bonding can direct the formation of extended one-, two-, or three-dimensional networks. rsc.orgrsc.org

Future research directions in this area could include:

Self-Assembly Studies: Investigating the self-assembly of this compound with other organic or inorganic molecules (co-formers) to create new co-crystals with unique topologies and functionalities.

Design of Porous Materials: The directed assembly of Nickel(II) fluoride units could lead to the formation of Metal-Organic Frameworks (MOFs) or other porous materials. Such materials are of great interest for applications in gas storage, separation, and catalysis. wikipedia.org

Anion and Solvent Influence: A systematic study of how different counter-anions and solvents influence the resulting supramolecular structure could provide a "toolbox" for rationally designing materials with specific properties. daneshyari.com

The table below outlines potential supramolecular synthons involving this compound:

| Intermolecular Interaction | Participating Groups | Potential Structural Motif |

| Hydrogen Bonding | Coordinated water molecules and fluoride ions | Chains, layers, or 3D networks |

| Hydrogen Bonding | Coordinated water molecules and external H-bond acceptors | Extended co-crystal structures |

| Coordination Bonding | Nickel(II) center and multidentate organic linkers | Metal-Organic Frameworks (MOFs) |

The exploration of this compound in supramolecular chemistry and crystal engineering is a promising avenue for the creation of new functional materials.

Development of Smart Materials and Sensors Incorporating this compound

Smart materials are designed to respond to external stimuli, such as changes in temperature, pressure, or chemical environment. Sensors are devices that detect and respond to such stimuli. Nickel-based materials, particularly nickel oxides and sulfides, have already shown significant promise in sensor applications. jourcc.commdpi.com The potential for this compound in this area, while less explored, is considerable.

The incorporation of fluoride into a nickel-based material can modulate its electronic properties and surface chemistry, which are critical for sensor performance. For example, nickel oxide films are used as chemiresistive sensors for volatile organic compounds (VOCs). mdpi.com The sensitivity of these sensors depends on the interaction of gas molecules with the material's surface, which in turn affects its electrical resistance.

Future research could focus on:

Chemiresistive Gas Sensors: Fabricating and testing thin films of this compound or its derivatives for the detection of various gases. The high electronegativity of fluorine could enhance the sensor's sensitivity and selectivity.

Humidity Sensors: The hydrated nature of the compound suggests its potential use in humidity sensors. The reversible uptake and release of water molecules could be correlated with a measurable change in an electrical or optical signal.

Vapochromic Materials: Some nickel complexes exhibit vapochromism, changing color in the presence of specific organic solvent vapors. azom.com Investigating whether this compound or its derivatives display similar properties could lead to the development of colorimetric sensors.

The table below summarizes potential sensor applications for materials derived from this compound:

| Sensor Type | Target Analyte | Sensing Principle | Potential Advantage of Fluoride |

| Chemiresistive Sensor | Volatile Organic Compounds (VOCs), CO₂ | Change in electrical resistance upon gas adsorption | Enhanced sensitivity and selectivity due to modified electronic properties |